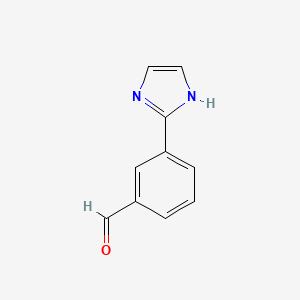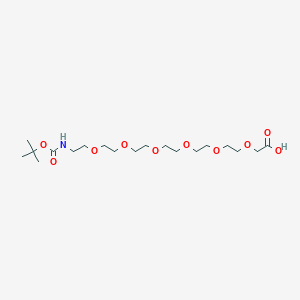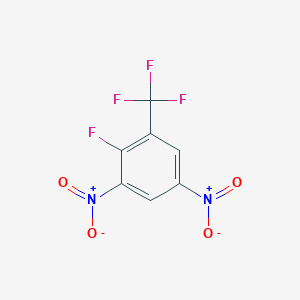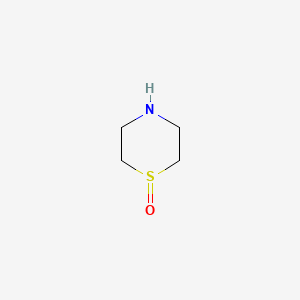
Thiomorpholine 1-oxide
Descripción general
Descripción
Thiomorpholine 1-oxide is a chemical compound with the empirical formula C4H10ClNOS . It is a useful building block in the synthetic preparation of antibacterial biaryloxazolidinone analogues, and isothiazolo-pyridine derivatives for use as cyclin G-associated kinase inhibitors and antiviral agents .
Molecular Structure Analysis
The molecular weight of Thiomorpholine 1-oxide is 155.65 . The molecule contains a total of 16 bonds. There are 7 non-H bonds, 1 multiple bond, 1 double bond, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 sulfoxide .
Physical And Chemical Properties Analysis
Thiomorpholine 1-oxide has a density of 1.3±0.1 g/cm³, a boiling point of 318.3±31.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C .
Aplicaciones Científicas De Investigación
Medicinal Chemistry Building Blocks
Thiomorpholine 1-oxide and its derivatives, such as thiomorpholine 1,1-dioxide, are significant in medicinal chemistry. They serve as vital building blocks, with some analogues entering human clinical trials. The synthesis of novel bicyclic thiomorpholine building blocks from inexpensive starting materials has been explored (Walker & Rogier, 2013).
Catalyst in Synthesis Reactions
Thiomorpholine 1,1-dioxides can be synthesized through a double Michael addition reaction, catalyzed by boric acid and glycerol in water. This catalyst system is also applicable for Michael addition reactions of aromatic amines to electron-deficient alkenes (Halimehjnai et al., 2013).
Fluorescence-Based Detection
A novel approach using a thiomorpholine unit in a fluorescent probe has been developed for the detection of hypochlorous acid (HOCl). This method involves an oxidation-induced emission, showing potential in developing new classes of fluorescent probes for imaging HOCl (Świerczyńska et al., 2021).
Antimicrobial Activity
Thiomorpholine derivatives, synthesized through nucleophilic substitution reactions, exhibit antimicrobial properties. Their effectiveness against various microorganisms has been evaluated, and their structure established through spectral data analysis (Kardile & Kalyane, 2010).
Antioxidant and Cytotoxic Activities
N-azole substituted thiomorpholine derivatives demonstrate significant antioxidant and cytotoxic activities. Certain compounds in this class have shown greater radical scavenging activity than standard ascorbic acid and notable cytotoxicity against specific cell lines (Reddy et al., 2014).
Nitric Oxide Detection
Ruthenium(II) porphyrin fluorophore complexes, incorporating a thiomorpholine ligand, have been synthesized for nitric oxide (NO) detection. The displacement of the metal-coordinated fluorophore by NO restores fluorescence, showcasing a potential method for fluorescence-based NO detection (Lim & Lippard, 2004).
Enantioselective Synthesis
A protocol for the enantioselective synthesis of 2-substituted thiomorpholines and thiomorpholine 1,1-dioxides has been developed. This method is significant for drug discovery programs, facilitating access to these chiral, functionalized compounds (Reed & Lindsley, 2019).
Biodegradation of Xenobiotics
Thiomorpholine is involved in the biodegradation pathway of xenobiotics by microorganisms, as studied through in situ 1H NMR. The degradation involves cleavage of the C-N bond and oxidation, initiated by cytochrome P450 reactions [(Delort & Combourieu, 2001)](https://consensus.app/papers/situ-study-biodegradation-xenobiotics-application-delort/ebabfd1f9ea35e3c8318f5bfdadcfccb/?utm_source=chatgpt).
Antioxidant and Hypolipidemic Activity
Thiomorpholine derivatives, structurally similar to certain morpholines with antioxidant and hypocholesterolemic activity, have been synthesized. These compounds exhibit significant inhibition of lipid peroxidation and demonstrate hypocholesterolemic and hypolipidemic actions in animal models, suggesting their potential as antiatherogenic factors (Tooulia et al., 2015).
DPP-IV Inhibitors
Thiomorpholine-bearing compounds have been designed and synthesized as dipeptidyl peptidase IV (DPP-IV) inhibitors. Preliminary studies suggest their potential value in further studies, particularly in the context of oral glucose tolerance tests in animal models (Han et al., 2012).
Hydrogel Synthesis and Catalytic Applications
A hydrogel containing a thioether group, synthesized from N-metacrylamido thiomorpholine, has been used as a support material for gold nanoparticles. This composite material exhibited high catalytic activity for certain chemical reactions, indicating its utility in catalysis (Ilgın et al., 2019).
Antimicrobial Evaluation
New amides of thiomorpholine carboxylate have been synthesized and evaluated for antimicrobial activities. These compounds showed moderate to good antibacterial and antifungal activity, underscoring their potential as bioactive molecules (Nagavelli et al., 2014).
Biodegradation Studies
The fungus Bjerkandera adusta has been shown to transform thiomorpholine into its sulfoxide, indicating a potential pathway for biodegradation of thiomorpholine derivatives (Ermakova et al., 2008).
Sensing Material for Cadmium Detection
Thiomorpholine-functionalized nanoporous mesopore has been developed as a sensing material in a cadmium carbon paste electrode. This material has shown a stable potential response to Cd2+ ions, indicating its potential application in environmental monitoring and analysis (Ganjali et al., 2010).
Mecanismo De Acción
Target of Action
Thiomorpholine 1-oxide, like its analogue morpholine, has been shown to act as a bioactive compound against different molecular targets . These compounds have been an indispensable element of the pharmacophore and have exhibited selective enzyme inhibition against many receptors .
Mode of Action
It is known that these compounds interact with their targets, leading to changes in the target’s function . The thio analogue of morpholine, Thiomorpholine, has been shown to have multifaceted roles and demonstrated myriad physiological activity .
Biochemical Pathways
Thiomorpholine 1-oxide, like its analogue morpholine, is involved in various biochemical pathways. Evidence suggests that these compounds affect multiple pathways and their downstream effects . .
Result of Action
It is known that these compounds have demonstrated a diverse set of actions, including acting as bioactives against different molecular targets .
Safety and Hazards
Direcciones Futuras
Thiomorpholine 1-oxide and its derivatives have shown potential in various fields, particularly in nanomedicine . The development of dual LCST/pH-responsive hydrophilic polymers with biological potential is an attractive subject in polymer science . These preliminary results bode well for the use of Thiomorpholine 1-oxide as a smart material in biological applications .
Propiedades
IUPAC Name |
1,4-thiazinane 1-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NOS/c6-7-3-1-5-2-4-7/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIIJNLSGULWAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)CCN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00959988 | |
| Record name | 1lambda~4~-Thiomorpholin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00959988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiomorpholine 1-oxide | |
CAS RN |
39213-13-3 | |
| Record name | 1lambda~4~-Thiomorpholin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00959988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



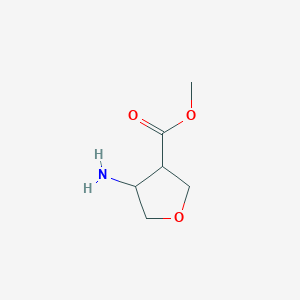
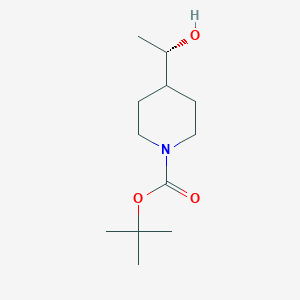


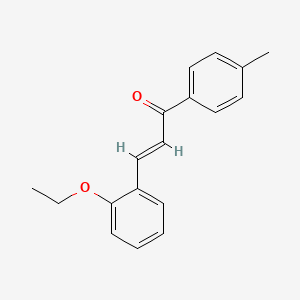
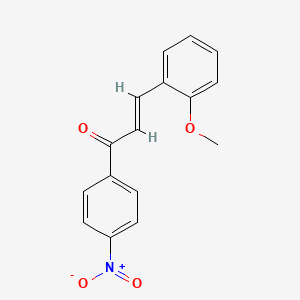
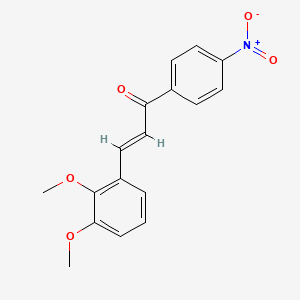

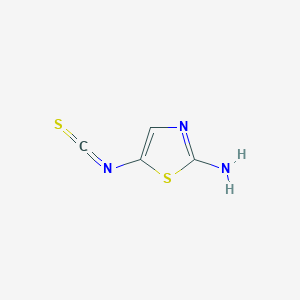

![3-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3133501.png)
